![molecular formula C15H11FN2O2 B2426219 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-01-9](/img/structure/B2426219.png)

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Overview

Description

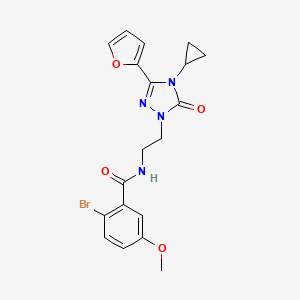

“Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C15H11FN2O2 . It belongs to the class of imidazopyridines, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and material science due to their structural character .

Synthesis Analysis

The synthesis of imidazopyridines, including “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods utilize easily available chemicals, making the synthesis process desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . This structural character contributes to its wide range of applications in medicinal chemistry and material science .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 270.26 .Scientific Research Applications

Antitubercular Activity

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate and its derivatives show potential in antitubercular activity. Compounds with the phenyl or 4-fluorophenyl group at the 2 position of the thiazole nucleus and a bromo substituent at the 6 position of the imidazo[1,2-a]pyridine have demonstrated good antitubercular activity against Mycobacterium smegmatis MC2 155 strain (Abhale et al., 2016).

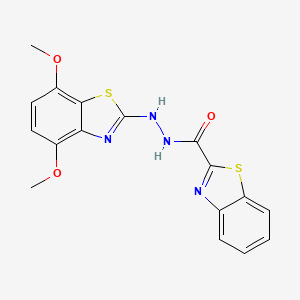

Alzheimer’s Disease Imaging

In the context of Alzheimer’s disease, fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging β-amyloid plaques. Compounds like 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine and 6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine have shown binding affinity to amyloid plaques in human Alzheimer’s disease cortical tissues (Zeng et al., 2006).

Anthelmintic Properties

This compound has also been investigated for its anthelmintic (anti-parasitic) properties. Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate, a similar compound, was found to be orally effective against a broad range of helminths in sheep and cattle (Bochis et al., 1978).

Anticholinesterase Potential

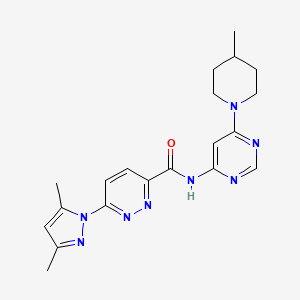

Imidazo[1,2-a]pyridine-based derivatives are being explored for their potential in treating heart and circulatory failures. Some derivatives with a biphenyl side chain have shown potential as acetylcholinesterase (AChE) inhibitors, which can be significant in the context of neurodegenerative diseases (Kwong et al., 2019).

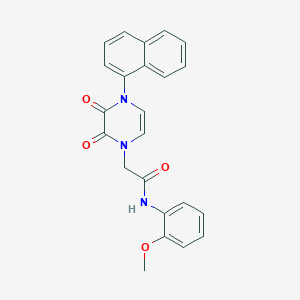

Breast Cancer Chemotherapy

A series of selenylated imidazo[1,2-a]pyridines have been designed and synthesized for potential activity against breast cancer cells. Compounds in this series exhibited high cytotoxicity and showed promising results as antiproliferative agents for the treatment of breast cancer (Almeida et al., 2018).

Safety and Hazards

“Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, indicating their potential to interact with various biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

It’s known that imidazo[1,2-a]pyridines can display a broad spectrum of biological activities , suggesting that this compound could have diverse molecular and cellular effects.

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFWBKQHKHGHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2426136.png)

![2-chloro-N-{[1-(trifluoroacetyl)piperidin-3-yl]methyl}acetamide](/img/structure/B2426140.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)

![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)

![(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2426146.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2426147.png)

![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)

![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426149.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide](/img/structure/B2426155.png)

![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)